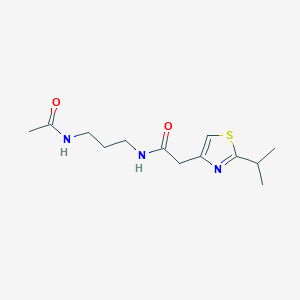![molecular formula C13H19NO3 B7558904 3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)
3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid, also known as MMDA-2, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and is considered to be a derivative of the more well-known psychedelic drug, MDMA.
Mécanisme D'action
The exact mechanism of action of 3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid is not fully understood, but it is believed to act by increasing the release and inhibiting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which is thought to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other phenethylamines. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause pupil dilation and muscle tension. It also has the potential to cause neurotoxicity, particularly with repeated use.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on the central nervous system are well-documented. However, its potential for neurotoxicity and its illegal status in many countries limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid. One area of interest is its potential use in psychotherapy, particularly in the treatment of post-traumatic stress disorder. Another area of research is the development of analogs of this compound that have similar effects but with reduced potential for neurotoxicity. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of 3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid involves the reaction of 3,4-methylenedioxyphenylacetone with methylamine and isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid has been used in scientific research to study its effects on the central nervous system. It has been shown to have similar effects to MDMA, such as increased empathy and feelings of euphoria, but with a shorter duration of action. This compound has also been studied for its potential use in psychotherapy, particularly in the treatment of post-traumatic stress disorder.
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,12(15)16)9-14-8-10-4-6-11(17-3)7-5-10/h4-7,14H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZFAVHEXJIWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)


![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)




![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)

![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)
